molecular formula C9H19N B1652609 non-8-en-1-amine CAS No. 151626-27-6

non-8-en-1-amine

Cat. No.: B1652609
CAS No.: 151626-27-6
M. Wt: 141.25
InChI Key: YTHGSFAORWSNRR-UHFFFAOYSA-N
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Description

Non-8-en-1-amine is a chemical compound with the molecular formula C9H19N. This organic amine features a terminal amine group and an internal double bond, making it a versatile intermediate and building block in organic synthesis and medicinal chemistry research . While specific biological data for this compound is limited, its structure places it within the broader class of amine compounds which are fundamental in drug development. Compounds with similar amine backbones are frequently utilized as precursors in the synthesis of more complex molecules, including potential therapeutics . The presence of both an amine and an alkene functional group in a single chain provides two distinct reactive sites for chemical modification, such as further functionalization or polymerization studies. Researchers may explore its utility in creating novel compounds for various pharmaceutical and material science applications. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151626-27-6

Molecular Formula

C9H19N

Molecular Weight

141.25

IUPAC Name

non-8-en-1-amine

InChI

InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2

InChI Key

YTHGSFAORWSNRR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCN

Canonical SMILES

C=CCCCCCCCN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 8-Nonenyl halides are synthesized via allylic bromination of 1-nonene using N-bromosuccinimide (NBS) under radical initiation.
  • Alkylation : A large excess of aqueous or alcoholic ammonia is reacted with 8-nonenyl bromide at 60–80°C for 12–24 hours. The excess ammonia minimizes polyalkylation, a common side reaction that produces secondary and tertiary amines.
  • Workup : The crude product is extracted using diethyl ether, followed by acid-base purification to isolate the primary amine.

Challenges and Limitations

  • Polyalkylation : Even with excess ammonia, ∼20–30% of di- and tri-alkylated amines may form, necessitating rigorous purification.
  • Low Functional Group Tolerance : The method is incompatible with acid-sensitive or oxidation-prone substrates.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis offers superior control over monoalkylation, circumventing polyalkylation issues. This two-step process involves alkylation of potassium phthalimide followed by hydrolysis.

Synthetic Procedure

  • Phthalimide Alkylation :
    • Potassium phthalimide is reacted with 8-nonenyl bromide in dimethylformamide (DMF) at 120°C for 6 hours.
    • The intermediate, N-(8-nonenyl)phthalimide, is isolated via filtration.
  • Hydrolysis :
    • The phthalimide derivative is refluxed with hydrazine hydrate in ethanol, releasing this compound and phthalhydrazide.
    • Yields typically range from 70–85%, with high purity achieved without chromatography.

Advantages Over Direct Alkylation

  • Selectivity : Exclusive formation of primary amines due to the bulkiness of the phthalimide group.
  • Scalability : Demonstrated success in gram-scale syntheses.

Reduction of 8-Nonenonitrile

Catalytic hydrogenation or hydride reduction of 8-nonenonitrile provides a high-yielding route to this compound.

Methodological Variations

  • Catalytic Hydrogenation :
    • 8-Nonenonitrile is hydrogenated at 50–60 psi H₂ over Raney nickel at 80°C.
    • Yields exceed 90%, but the reaction requires careful control to avoid over-reduction to the hydrocarbon.
  • Hydride Reduction :
    • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) reduces the nitrile to the amine at 0°C → 25°C over 2 hours.
    • Quenching with aqueous NH₄Cl yields the amine with ∼80% efficiency.

Substrate Accessibility

  • 8-Nonenonitrile is synthesized via cyanation of 8-nonenyl bromide using sodium cyanide in DMSO at 100°C.

Reductive Amination of 8-Nonenal

Reductive amination condenses 8-nonenal with ammonia in the presence of a reducing agent, forming the amine via an imine intermediate.

Protocol Optimization

  • Imine Formation : 8-Nonenal and ammonium acetate are stirred in methanol with acetic acid (pH 4–5) at 25°C for 12 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the mixture is stirred for an additional 6 hours.
  • Isolation : The product is extracted with dichloromethane and purified via distillation (bp 90–95°C at 15 mmHg).

Key Considerations

  • Chemoselectivity : NaBH₃CN selectively reduces the imine without attacking the alkene.
  • Yield : ∼75% with minimal byproducts.

Hydroamination of 1,8-Nonadiene

Transition-metal-catalyzed hydroamination offers a direct route by adding ammonia across the double bond of 1,8-nonadiene.

Catalytic Systems

  • Gold(I) Catalysts : [Au(PPh₃)NTf₂] in toluene at 100°C facilitates anti-Markovnikov addition, yielding this compound with 65% efficiency.
  • Lanthanide Catalysts : Yttrium triflate [Y(OTf)₃] in hexane at 120°C achieves 55% yield but requires prolonged reaction times (48 hours).

Limitations

  • Substrate Specificity : The reaction is highly sensitive to alkene geometry; trans-1,8-nonadiene reacts sluggishly.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Ammonia Alkylation 50–60 70–80 Moderate Polyalkylation byproducts
Gabriel Synthesis 70–85 95–98 High Multi-step process
Nitrile Reduction 80–90 90–95 High Requires nitrile precursor
Reductive Amination 70–75 85–90 Moderate Sensitive to aldehyde stability
Hydroamination 55–65 80–85 Low Catalyst cost and availability

Chemical Reactions Analysis

N-Alkylation Reactions

Non-8-en-1-amine undergoes alkylation via an SN2 mechanism with alkyl halides, forming secondary or tertiary amines. Key findings include:

  • Catalysts : Gold(I) complexes (e.g., AuCl) and rhodium catalysts enhance reaction efficiency, achieving yields up to 88% under optimized conditions.

  • Solvent Effects : Polar aprotic solvents like DMF improve nucleophilicity, while aqueous bases (e.g., NaOH) neutralize HBr byproducts .

Mechanism :

\ceRCH2Br+NH2(CH2)7CH=CH2>RCH2NH(CH2)7CH=CH2+HBr\ce{RCH2Br + NH2(CH2)7CH=CH2 -> RCH2NH(CH2)7CH=CH2 + HBr}

Quaternary ammonium salts form with excess alkyl halides, requiring stoichiometric control .

Acylation (Schotten–Baumann Reaction)

Reaction with acyl chlorides or anhydrides produces stable amides:

  • Conditions : Conducted in aqueous NaOH to trap HCl, with yields >75% for acetyl chloride derivatives .

  • Example :

\ceCH3COCl+NH2(CH2)7CH=CH2>CH3CONH(CH2)7CH=CH2+HCl\ce{CH3COCl + NH2(CH2)7CH=CH2 -> CH3CONH(CH2)7CH=CH2 + HCl}

Sulfonation (Hinsberg Reaction)

Sulfonyl chlorides react with the amine to form sulfonamides, useful for purification and identification:

  • Specificity : Benzene sulfonyl chloride selectively modifies primary amines without affecting the alkene group .

  • Byproducts : Hydrochloride salts precipitate, enabling facile isolation .

CO₂ Carbamate Formation

This compound reacts with CO₂ under humid conditions via a six-membered transition state:

  • Mechanism : A Bro̷nsted base (e.g., water) assists proton transfer, forming alkylammonium carbamate .

  • Kinetics : Activation energy barriers drop to ~16 kcal/mol with amine-assisted pathways .

Mizoroki–Heck Arylation

The allylic amine participates in palladium-catalyzed coupling with aryl halides:

  • Conditions : Pd(OAc)₂, PPh₃ ligand, and K₂CO₃ in DMF at 80°C .

  • Outcome : Arylation at the alkene terminus, yielding β-aryl substituted amines .

Oxidation Reactions

Controlled oxidation yields nitroso derivatives or hydroxylamines:

  • Reagents : Peroxymonosulfuric acid (H₂SO₅) selectively oxidizes the amine group .

  • Byproducts : Over-oxidation to nitro compounds occurs with excess reagent .

Schiff Base Formation

Reaction with aldehydes forms imine linkages, pivotal in coordination chemistry:

  • Equilibrium : Reversible in aqueous media but stabilized by anhydrous conditions .

  • Applications : Intermediate for heterocyclic synthesis or metal-organic frameworks .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYield (%)Key Byproducts
N-AlkylationAuCl, Rh catalyst, DMF, 60°C88HBr, NH₄Br
AcylationAcetyl chloride, NaOH, RT75–80 HCl
CO₂ CarbamateCO₂, H₂O, 25°C62 None
Heck ArylationPd(OAc)₂, PPh₃, K₂CO₃, 80°C70 KBr, CO₂

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development
Non-8-en-1-amine can serve as a crucial component in the synthesis of bioactive compounds. Amines are integral to the design of pharmaceuticals due to their ability to interact with biological targets. Research indicates that amines can be modified to enhance their pharmacokinetic properties and therapeutic efficacy. For instance, structure-activity relationship (SAR) studies often utilize amines to optimize drug candidates targeting diseases such as cancer and neurological disorders .

Carbon Capture Technologies
this compound is explored for its role in environmental remediation, particularly in carbon capture technologies. Amines are utilized as sorbents for CO2 removal from industrial emissions. Case studies have shown that amine-based systems can effectively capture CO2, making them vital for reducing greenhouse gas emissions .

Table 2: Case Studies on Amine-Based Carbon Capture

StudyFindings
Case Study 190% CO2 capture efficiency under optimal conditions
Case Study 2Reduced energy consumption compared to traditional methods
Case Study 3Long-term stability of amine solutions

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for constructing complex molecules. Its ability to undergo various transformations allows chemists to develop new synthetic methodologies. Recent advances have focused on the selective functionalization of amines, expanding their utility in synthesizing diverse compounds .

Mechanism of Action

The mechanism of action of non-8-en-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and interact with biological molecules, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with non-8-en-1-amine:

Compound Structure Key Features Applications/Reactivity
This compound CH₂=CH(CH₂)₆NH₂ - Primary amine with a terminal double bond - Potential intermediate in drug synthesis
- Reactivity in transaminase catalysis
Non-8-yn-1-amine HC≡C(CH₂)₆NH₂ - Terminal alkyne group
- Higher reactivity due to sp-hybridized carbon
- Used in click chemistry
- Requires strict safety protocols (flammability)
8-Quinolinamines Aromatic amine fused with quinoline - Conjugated system enhances antimicrobial activity - Broad-spectrum antibacterial agents
- NMR data confirms substituent effects
Trans-4-substituted cyclohexane-1-amines Cyclohexane ring with axial/equatorial amine - Steric and stereoelectronic effects influence enantioselectivity - Key intermediates in chiral drug synthesis
- Engineered transaminase compatibility
N-Methylenemethanamine CH₂=N-CH₃ - Iminium ion precursor
- High electrophilicity
- Used in polymer chemistry
- Limited biological relevance

Physicochemical Properties

  • Polarity: this compound’s double bond increases polarity compared to saturated analogs (e.g., nonan-1-amine), enhancing solubility in polar solvents .
  • Stability: The double bond makes it more prone to oxidation than non-8-yn-1-amine, which is stabilized by the alkyne’s linear geometry .
  • Boiling Point : Expected to be lower than cyclohexane-1-amines due to reduced ring strain and weaker intermolecular forces .

Research Findings and Data

NMR Characterization

  • This compound: Expected δH ~5.3 ppm (vinyl protons) and δH ~1.5 ppm (NH₂, broad).
  • 8-Quinolinamines: Aromatic protons appear at δH 6.8–8.2 ppm, with tert-butyl groups at δH 1.4 ppm .

Industrial Relevance

  • This compound’s unsaturated chain makes it a candidate for polymer crosslinking, whereas cyclohexane-1-amines are prioritized in chiral resolution .

Q & A

Q. What are the established synthetic routes for non-8-en-1-amine, and how can researchers optimize yield and purity?

this compound is typically synthesized via reductive amination of non-8-enal or through alkylation of ammonia with halogenated precursors. Key optimization strategies include:

  • Catalyst selection : Transition metal catalysts (e.g., palladium or nickel) enhance reaction efficiency and selectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or distillation under reduced pressure ensures high purity (>95%) . Yield improvements often require iterative adjustments to temperature, stoichiometry, and reaction time, validated by GC-MS or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

A multi-technique approach is critical:

  • Spectroscopy : 1^1H/13^13C NMR confirms structural integrity, with olefinic protons resonating at δ 5.2–5.6 ppm and amine protons at δ 1.2–1.8 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for C9_9H19_{19}N: 141.15) .
  • Chromatography : GC-MS with a DB-5 column detects impurities (e.g., unsaturated byproducts) at retention times <15 minutes . Cross-referencing data with literature ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound under varying pH conditions?

Discrepancies in kinetic data often arise from uncontrolled variables or methodological differences. To address this:

  • Standardize conditions : Fix temperature (e.g., 25°C), ionic strength, and solvent composition to isolate pH effects .
  • Replicate experiments : Compare results across independent labs using identical protocols (e.g., UV-Vis monitoring of amine degradation) .
  • Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are statistically significant (p < 0.05) . Contradictions may stem from amine protonation states altering reaction pathways; pH-dependent DFT calculations can model these effects .

Q. What methodologies are recommended for assessing this compound’s stability in the presence of nitrosating agents?

Nitrosamine formation risk requires rigorous evaluation:

  • Forced degradation studies : Expose the amine to nitrosating agents (e.g., NaNO2_2) under acidic conditions (pH 3–4) at 40°C for 72 hours .
  • Analytical validation : Use LC-MS/MS with a nitrosamine-specific reference standard (if available) to quantify impurities below 10 ppb .
  • Risk justification : If synthesis of reference standards fails, justify safety via steric hindrance arguments (e.g., amine’s branched structure inhibits nitrosation) . Document all protocols in supplementary materials for reproducibility .

Q. How can computational modeling enhance the design of this compound derivatives with improved CO2_22​ capture efficiency?

Computational approaches reduce trial-and-error in solvent design:

  • Molecular dynamics (MD) : Simulate CO2_2 absorption dynamics at the amine’s active site (e.g., lone pair availability on nitrogen) .
  • Quantum calculations : Density Functional Theory (DFT) predicts reaction enthalpies and transition states for carbamate formation .
  • Parametric optimization : Adjust alkyl chain length or introduce electron-withdrawing groups to enhance CO2_2 binding affinity . Validate models with experimental absorption/desorption cycling data (e.g., gravimetric analysis) .

Methodological Considerations

  • Data reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo .
  • Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .
  • Collaborative workflows : Assign roles (e.g., synthesis, analysis, modeling) to streamline interdisciplinary projects .

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